molecular formula C27H32O15 B1678166 Neoeriocitrin CAS No. 13241-32-2

Neoeriocitrin

Cat. No. B1678166
CAS RN: 13241-32-2
M. Wt: 596.5 g/mol
InChI Key: OBKKEZLIABHSGY-DOYQYKRZSA-N
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Patent
US07312209B2

Procedure details

A mixture of the 104B (0.225 g, 1.51 mmol) and N-bromosuccinimide (0.269 g, 1.51 mmol) in DMF (10 mL) was heated at 80° C. overnight. The reaction mixture was dissolved in DCM and washed with water several times. The organic layer was collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to give 0.267 g (78%) of 104C. HPLC retention time=3.32 min. (Condition B) and LC/MS M+1=230.03 (d). 1H-NMR (500 MHz, CDCl3) δ 2.83 (s, 3H), 3.22 (t, 2H), 4.26 (t, 2H), 6.49 (d, 1H, J=8.8 Hz), 6.87 (s, 1H), and 6.90 (d, 1H, J=8.8 Hz).
Name
Quantity
0.225 g
Type
reactant
Reaction Step One
Quantity
0.269 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[O:5][CH2:4][CH2:3]1.[Br:12]N1C(=O)CCC1=O>CN(C=O)C.C(Cl)Cl>[Br:12][C:10]1[CH:9]=[CH:8][C:7]2[N:2]([CH3:1])[CH2:3][CH2:4][O:5][C:6]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0.225 g
Type
reactant
Smiles
CN1CCOC2=C1C=CC=C2
Name
Quantity
0.269 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water several times
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(N(CCO2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.267 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.